![molecular formula C16H17N3O2 B2743576 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide CAS No. 478064-24-3](/img/structure/B2743576.png)

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

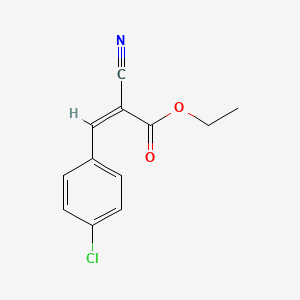

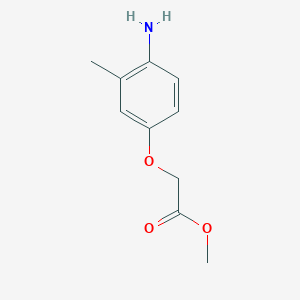

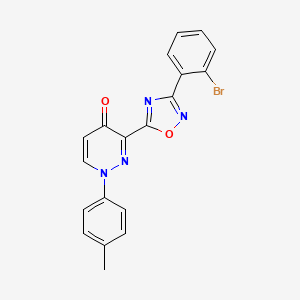

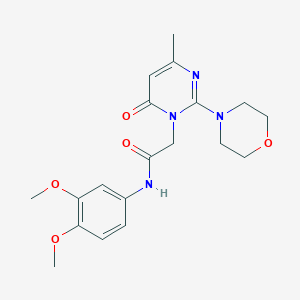

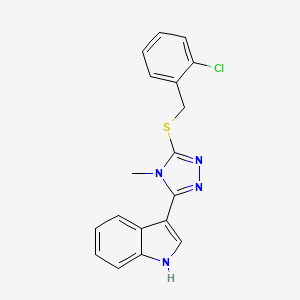

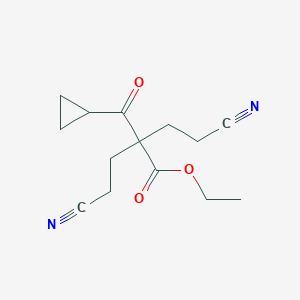

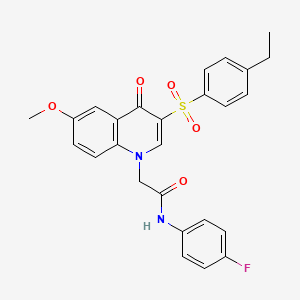

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a chemical compound with a complex structure. It belongs to the class of dihydronaphthofurans (DHNs), which are arene ring-fused furans. DHNs are found in both natural and synthetic compounds, exhibiting various biological and pharmacological activities . The chemical structure can be visualized here .

Synthesis Analysis

Various synthetic strategies have been developed for preparing dihydronaphthofurans. These include annulation of naphthols with different reagents, cycloaddition reactions (such as [3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel-Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement. Researchers have explored chemical, photochemical, and electrochemical methods for synthesizing these compounds .科学的研究の応用

Synthetic Strategies and Applications

Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . They exhibit photochromic properties when exposed to UV or sunlight at room temperature . A vast array of synthetic procedures for the preparation of dihydronaphthofurans have been developed over the past decades .

Biological and Pharmacological Applications

Dihydronaphthofurans and their derivatives have shown significant biological and pharmacological activities. They are found in many natural and non-natural products and drug candidates . The subsequent section focuses on biological and pharmacological applications and photochromic properties of the target compounds .

Antibacterial Activity

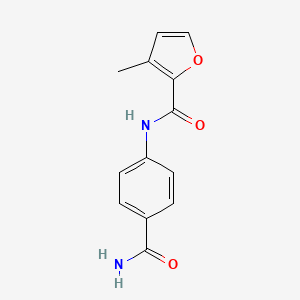

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .

Anti-inflammatory Activity

These structures are widely used as platform compounds in the design and creation of new ligands with anti-inflammatory activity .

Antitumor Activity

These structures are also used in the design and creation of new ligands with antitumor activity .

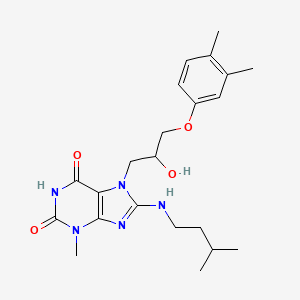

Anti-glycation and α-glucosidase Inhibiting Properties

These compounds also exhibit anti-glycation and α-glucosidase inhibiting properties .

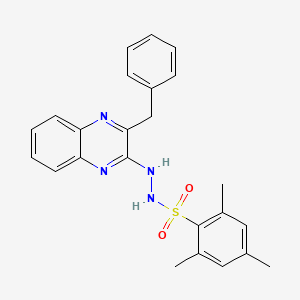

Transamination Reactions

Transamination reactions present an effective tool in the field of modern organic synthesis and contribute to the creation of new multifunctional substrates .

Thionation Reactions

The conditions were developed and the optimal temperature regime was selected for a selective thionation of 5-aryl-3-[(dimethylamino)-methylidene]furan-2(3H)-ones with Lawesson’s reagent .

特性

IUPAC Name |

N-[(E)-dimethylaminomethylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJPPKBSMPMNAD-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/NC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)